Product packaging for 2,6-Diamino-8-phenylpurine(Cat. No.:CAS No. 26216-55-7)

2,6-Diamino-8-phenylpurine

Cat. No.: B11881891
CAS No.: 26216-55-7
M. Wt: 226.24 g/mol
InChI Key: WGJICLLGFIVHNE-UHFFFAOYSA-N
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Description

2,6-Diamino-8-phenylpurine is a purine derivative with the molecular formula C11H10N6 . As a substituted purine, it belongs to a class of compounds that are of significant interest in medicinal and bioorganic chemistry for the development of novel cytostatic and antiviral agents . Researchers can inquire about availability for studies in nucleoside design and chemical biology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N6 B11881891 2,6-Diamino-8-phenylpurine CAS No. 26216-55-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26216-55-7

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

8-phenyl-7H-purine-2,6-diamine

InChI

InChI=1S/C11H10N6/c12-8-7-10(17-11(13)15-8)16-9(14-7)6-4-2-1-3-5-6/h1-5H,(H5,12,13,14,15,16,17)

InChI Key

WGJICLLGFIVHNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=NC(=C3N2)N)N

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 2,6 Diamino 8 Phenylpurine and Its Analogues

De Novo Synthesis Approaches to the 2,6-Diamino-8-phenylpurine Nucleus

De novo synthesis provides a fundamental route to the purine (B94841) core, building the heterocyclic system from acyclic precursors. This approach is distinct from the modification of existing purine rings.

Multi-component Reactions for Purine Ring Assembly

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of purine analogues by combining three or more reactants in a single step. A notable example involves the reaction of amino imidazole (B134444) carbonitrile derivatives with guanidine (B92328), which serves as a one-carbon donor in the annulation process to form the diaminopurine ring system. nih.gov For instance, amino imidazole carbonitrile derivatives can be synthesized by reacting aminomalononitrile (B1212270) (AMN) and α-amino acids in the presence of trimethyl orthoacetate. nih.gov Subsequent treatment of these intermediates with guanidine carbonate under thermal or microwave-assisted conditions yields diaminopurine analogues. nih.gov This method has been successfully applied to prepare a variety of diaminopurine PNA analogues. nih.gov

Functionalization and Derivatization at the 8-Position (Phenyl Group)

The C-8 position of the purine ring is a common site for functionalization, allowing for the introduction of a wide range of substituents that can modulate the biological activity of the molecule. Starting from an 8-halopurine precursor, various cross-coupling reactions are employed to introduce the phenyl group and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Stille, Negishi, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds on the purine scaffold. nih.gov These reactions are generally tolerant of various functional groups and can be performed under relatively mild conditions. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an 8-halopurine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. studfile.netresearchgate.net The choice of catalyst, base, and solvent system is crucial for the reaction's success. For example, Pd(PPh₃)₄ has been shown to be a superior catalyst in some cases, with potassium carbonate as an effective base. studfile.net The reaction conditions can be anhydrous (e.g., in toluene) for electron-rich boronic acids or aqueous (e.g., in DME/water) for electron-deficient and alkenylboronic acids. studfile.net Water-soluble phosphine (B1218219) ligands like TPPTS and TXPTS, in combination with Pd(OAc)₂, have also been effectively used for the synthesis of C8-arylpurine nucleosides in aqueous media. mdpi.com

Stille Coupling: The Stille reaction couples an 8-halopurine with an organostannane reagent (e.g., a phenylstannane). wikipedia.orglibretexts.orgorganic-chemistry.org This method is effective for introducing aryl, heteroaryl, and alkenyl groups at the C-8 position. studfile.net While organostannanes are stable to air and moisture, their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an 8-halopurine. It is a versatile method for introducing alkyl, alkenyl, aryl, and hetaryl groups. studfile.netresearchgate.net The use of hindered TMP-amide bases of zinc and magnesium has been shown to efficiently metalate purine derivatives at the 8-position, which can then be trapped with various electrophiles. researchgate.net

Sonogashira Coupling: The Sonogashira reaction is used to introduce alkynyl groups by coupling a terminal alkyne with an 8-halopurine, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orgorganic-chemistry.org This method has been widely used to synthesize 8-alkynylpurine derivatives, which can serve as precursors for other functionalities. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for C-8 Functionalization

Coupling Reaction Organometallic Reagent Halopurine Reactivity Key Features
Suzuki-Miyaura Boronic acids/esters I > Br > Cl Non-toxic reagents, tolerates many functional groups. studfile.netresearchgate.net
Stille Organostannanes I > Br > Cl Stable reagents, but toxic. wikipedia.orglibretexts.org
Negishi Organozinc reagents I > Br > Cl Versatile for various C-substituents. studfile.netresearchgate.net
Sonogashira Terminal alkynes I > Br > Cl Forms C-C triple bonds. nih.govwikipedia.org

Introduction of Diverse Substituents (Alkyl, Alkenyl, Alkynyl, Aryl, Hetaryl) at C-8

The aforementioned cross-coupling reactions provide access to a wide array of substituents at the C-8 position.

Aryl and Hetaryl Groups: The Suzuki-Miyaura and Stille couplings are particularly effective for introducing various aryl and heteroaryl moieties. studfile.netresearchgate.net

Alkenyl Groups: The Suzuki-Miyaura and Stille reactions can also be used to introduce alkenyl substituents. studfile.net For example, Suzuki coupling of 8-BrdG with trans-β-styrylboronic acid yields the corresponding 8-styrenyl derivative. nih.gov

Alkynyl Groups: The Sonogashira coupling is the primary method for introducing alkynyl groups. nih.govmdpi.com These can be further hydrogenated to yield the corresponding alkenyl or alkyl derivatives. nih.gov

Alkyl Groups: While less common, Negishi coupling and reactions with trialkylaluminums can be used to introduce simple alkyl groups. researchgate.net

Regioselective Functionalization of Polyhalogenated Purine Precursors

The use of polyhalogenated purines as starting materials allows for sequential and regioselective functionalization. The relative reactivity of the different halogen atoms on the purine ring dictates the site of the initial cross-coupling reaction. For instance, in 6,8-dihalopurines, the reactivity order often favors substitution at the C-6 position over the C-8 position when using certain coupling methods. cas.cz However, with 8-bromo- or 8-iodo-6-chloropurines, the reaction can occur preferentially at the C-8 position. cas.cz

Similarly, for 2,6-dihalopurines, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields the 6-phenyl derivative. studfile.net In contrast, 9-benzyl-6-chloro-2-iodopurine reacts selectively at the C-2 position. studfile.net In the case of 9-substituted-6-chloro-2,8-diiodopurines, the regioselectivity of the Sonogashira coupling can be controlled by the choice of the palladium catalyst's ligand. rsc.org

Modifications and Substitutions at the 2- and 6-Positions of the Purine Ring

Synthetic strategies can involve the protection of these amino groups during other chemical transformations, for instance, using acetyl or isobutyryl groups. nih.govsemanticscholar.org It is also possible to introduce the 2,6-diamino functionality at a later stage of the synthesis. For example, a 2-amino-6-chloropurine (B14584) derivative can be converted to a 2,6-diaminopurine (B158960) derivative. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions for the functionalization of purine rings, particularly those bearing halogen substituents. researchgate.net Although aryl halides are typically inert to SN1 and SN2 conditions, they can undergo substitution when the aromatic ring is electron-deficient. pressbooks.pub In the context of purine chemistry, SNAr reactions are widely used to introduce various oxygen, nitrogen, and sulfur nucleophiles. researchgate.net

For di- or trihalogenated purines, these reactions can occur with high chemo- and regioselectivity, with the C6 position generally being the most reactive, followed by the C2 and C8 positions. researchgate.net For example, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid results in the selective substitution at the C6 position to yield 9-benzyl-2-chloro-6-phenylpurine. researchgate.net A similar strategy can be envisioned for synthesizing the this compound scaffold by starting with a dihalopurine and subsequently reacting it with amine nucleophiles.

In more complex syntheses, SNAr reactions are integral steps. For instance, the synthesis of a purine–cyclen conjugate involved a multi-step sequence that included an SNAr reaction as a key transformation for introducing a specific substituent onto the purine core. researchgate.net This highlights the utility of SNAr in building complex purine derivatives. The general mechanism involves the addition of a nucleophile to the electron-deficient aryl halide, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide ion. pressbooks.pub

Introduction of Amino and Other Heterocyclic Substituents

The introduction of amino groups and other heterocyclic moieties onto the purine scaffold is critical for developing analogues with diverse biological properties. One powerful method involves the multicomponent synthesis of purine derivatives. Researchers have developed a two-step, microwave-assisted, and solvent-free approach to synthesize 2,6-diaminopurine analogues decorated at the C8-position with various amino acid residues. researchgate.netunitus.it This method uses prebiotic compounds like aminomalononitrile and urea (B33335), demonstrating an efficient and sustainable route to C8-substituted purines. unitus.it

Another established strategy for introducing substituents at the C8 position is the condensation of 4,5-diaminopyrimidines with appropriate reagents. rsc.org For example, 8-pyridylpurines can be synthesized by condensing a 4,5-diaminopyrimidine (B145471) with an amidinopyridine. rsc.org This general method allows for the introduction of various aryl or alkyl substituents, including heterocyclic rings, at the C8 position of the purine ring system. rsc.org

Furthermore, direct C-H arylation has been applied for the regioselective synthesis of 2,6,8-trisubstituted purines, providing another route to introduce aryl groups. researchgate.net Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also extensively used to form carbon-carbon bonds, for instance, by coupling an 8-halopurine derivative with a suitable boronic acid to introduce an aryl or alkenyl substituent. researchgate.net

Chemical Modifications of Nucleobases for Stability and Function

Chemical modifications to the this compound scaffold are often aimed at enhancing biological function or improving stability. A key example is the synthesis of 2,6-diamino-substituted purine derivatives as potential kinase inhibitors. mdpi.com Based on the structure of reversine, an inhibitor of the Mps1 kinase involved in cell cycle regulation, novel analogues have been designed and synthesized. mdpi.com These molecules were evaluated for their ability to induce cell cycle arrest in cancer cell lines, demonstrating that structural modifications can tune biological activity. mdpi.com

In another functional application, 2,6-diaminopurine analogues have been incorporated into peptide nucleic acids (PNAs), which are synthetic mimics of DNA and RNA. unitus.it These PNA analogues, synthesized via a multicomponent, microwave-assisted method, have shown selective inhibitory activity against the influenza A virus. unitus.it Specifically, derivatives featuring a tyrosine residue exhibited the highest potency, highlighting how modifying the nucleobase with amino acid residues can lead to significant biological function. unitus.it Such modifications can also enhance stability against enzymatic degradation, a common goal in the development of therapeutic oligonucleotides.

Synthesis of Nucleoside and Nucleotide Analogues of this compound

The conversion of modified purine bases into their corresponding nucleoside and nucleotide analogues is essential for their application as therapeutic agents or as tools in molecular biology.

Glycosylation Reactions

Glycosylation is the process of attaching a sugar moiety to the purine base, typically at the N9 position of the imidazole ring, to form a nucleoside. While specific examples detailing the glycosylation of this compound are not prevalent, the synthesis of closely related structures, such as substituted 6-phenylpurine ribonucleosides, has been achieved. researchgate.netdntb.gov.ua

The general methods for purine glycosylation are well-established and can be applied to this specific base. The Vorbrüggen glycosylation is a common method that involves reacting a silylated heterocyclic base with an acylated sugar halide or acetate (B1210297) in the presence of a Lewis acid catalyst. This reaction typically proceeds with good stereoselectivity to afford the desired β-nucleoside. Subsequent deprotection of the sugar hydroxyl groups yields the final nucleoside analogue. These nucleosides can then be phosphorylated using standard enzymatic or chemical methods to produce the corresponding nucleotide analogues.

Oligonucleotide Incorporation of Modified Purine Bases

Modified purine bases, once converted to their nucleoside or nucleotide forms, can be incorporated into synthetic oligonucleotides to alter their properties. A significant area of this research involves Peptide Nucleic Acids (PNAs), where the sugar-phosphate backbone of DNA/RNA is replaced by a polyamide chain. unitus.it

Researchers have successfully synthesized building blocks for PNAs based on the 2,6-diaminopurine structure. researchgate.net A multicomponent synthesis approach using prebiotic compounds like aminomalononitrile and urea allows for the creation of C8-substituted diaminopurine derivatives linked to amino acid residues. researchgate.netunitus.it These chimeric molecules serve as monomers for the solid-phase synthesis of PNA oligomers. The incorporation of these modified bases is intended to enhance the binding affinity, specificity, and biological stability of the resulting PNA strands, making them promising candidates for antisense and antigene therapies. unitus.it

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,6 Diamino 8 Phenylpurine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a comprehensive picture of the molecular framework, including proton and carbon environments, scalar couplings, and spatial proximities, can be assembled.

The ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each nucleus within the 2,6-diamino-8-phenylpurine molecule. While specific spectral data for the parent compound is not extensively published, analysis of closely related derivatives, such as N²,N⁶-dibenzoyl-2,6-diaminopurine fragments, offers valuable insight into the expected chemical shifts for the core purine (B94841) structure. scielo.org.mx

In a study by Delgado and Krishnamurthy on a complex nucleoside containing a N²,N⁶-dibenzoyl-2,6-diaminopurine moiety, the chemical shifts for the purine core were assigned. scielo.org.mx The amide proton (N⁶-H) was observed at approximately 8.65 ppm, showing a correlation to the C-5 carbon. scielo.org.mx The lone proton on the purine ring, H-8, was identified at around 8.16 ppm. scielo.org.mx The carbon signals for the purine ring were also assigned, providing a blueprint for the expected ¹³C chemical shifts. scielo.org.mx

The phenyl group at the C8 position would typically exhibit signals in the aromatic region of the ¹H NMR spectrum (approximately 7.0-8.0 ppm), with the exact shifts and multiplicities depending on the rotation around the C8-phenyl bond and the solvent. The two amino groups at C2 and C6 would appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted and Literature-Based NMR Chemical Shifts for the this compound Core (Note: Data for the purine fragment is based on the N²,N⁶-dibenzoyl derivative. Phenyl and amino proton shifts are estimates based on general principles.)

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C2-~152.9
C4-~151.4
C5-~121.1
C6-~158.0
C8-~141.2
Phenyl-H (ortho, meta, para)~7.4 - 8.0~128.0 - 135.0
NH₂ (at C2)Broad, variable-
NH₂ (at C6)Broad, variable-
NH (purine ring)Broad, variable-

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals, especially in complex molecules.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, this would primarily be useful for assigning the protons within the 8-phenyl substituent, revealing their ortho, meta, and para relationships through cross-peaks. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon atom that bears a proton. scielo.org.mx In the analysis of the N²,N⁶-dibenzoyl-2,6-diaminopurine fragment, an HSQC experiment was crucial in linking the H-8 proton signal at 8.155 ppm to its corresponding carbon (C8) at 141.188 ppm. scielo.org.mx Similar correlations would be expected for the C-H bonds of the phenyl ring.

Purine analogues can exist as a mixture of tautomers in solution, and NMR spectroscopy is a powerful tool for investigating these equilibria. researchgate.netresearchgate.net For this compound, tautomerism primarily involves the position of the proton on the nitrogen atoms of the purine ring (N1, N3, N7, and N9). The relative populations of these tautomers can be influenced by the solvent, temperature, and pH. While specific studies on this compound are scarce, research on related compounds like 8-bromo-adenine suggests that different tautomers (e.g., N7H vs. N9H) can be in equilibrium, sometimes with one form being more stable. researchgate.net Variable-temperature NMR studies can provide information on the thermodynamics of the tautomeric exchange. researchgate.net

Conformational analysis by NMR would focus on the rotation around the single bond connecting the C8 of the purine ring and the phenyl group. copernicus.org Due to potential steric hindrance between the phenyl protons and the purine core, this rotation may be restricted. This restricted rotation, if slow on the NMR timescale, could lead to the appearance of distinct signals for the ortho and meta protons of the phenyl ring, even if they are chemically equivalent through rotation. copernicus.org Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be used to probe the spatial proximity between the phenyl protons and the purine ring system, providing insights into the preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating and detecting the resulting ions based on their mass-to-charge (m/z) ratio. msu.edu

High-resolution mass spectrometry measures the m/z ratio with very high accuracy (typically to four or more decimal places). lcms.cz This precision allows for the determination of the exact elemental formula of a molecule, as the exact mass of an ion is unique to its atomic composition due to the non-integer masses of isotopes. lcms.cz

For this compound (C₁₁H₁₀N₆), the theoretical exact mass can be calculated. The protonated molecule, [M+H]⁺, would be the species commonly observed.

Table 2: Calculated High-Resolution Mass for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺[C₁₁H₁₁N₆]⁺227.1091

Observing an ion with this exact mass in an HRMS experiment would confirm the elemental composition of the synthesized compound.

Electrospray ionization is a soft ionization technique, meaning it typically generates molecular ions with minimal fragmentation. researchgate.net This is particularly useful for confirming the molecular weight of a compound. For this compound, ESI-MS in positive ion mode would be expected to produce a strong signal for the protonated molecule, [M+H]⁺, at m/z 227.1.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. msu.edu The method measures the absorption of infrared radiation by a sample at different frequencies, which corresponds to the vibrational frequencies of specific chemical bonds. masterorganicchemistry.com For this compound, the IR spectrum is expected to display characteristic absorption bands that confirm the presence of its key structural features: the amino groups, the phenyl ring, and the purine core.

The primary amino groups (-NH₂) at positions 2 and 6 would give rise to distinct stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. Further, N-H bending vibrations are expected in the 1650-1580 cm⁻¹ region.

The 8-phenyl substituent introduces signals characteristic of an aromatic ring. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. spectroscopyonline.com The carbon-carbon stretching vibrations within the phenyl and purine rings (C=C and C=N) would produce a series of bands in the 1600-1450 cm⁻¹ region. msu.edu The specific substitution pattern of the phenyl ring can also give rise to characteristic C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹), which can help confirm its structure. spectroscopyonline.com

A summary of the expected IR absorption bands for this compound is provided in the table below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000C-H Aromatic StretchPhenyl & Purine Rings
1650 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)
1600 - 1450C=C and C=N Ring StretchingPhenyl & Purine Rings

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While a specific crystal structure for this compound has not been detailed in the reviewed literature, analysis of related diaminopyrimidine and purine structures allows for a well-founded prediction of its solid-state characteristics. researchgate.netmdpi.com A crystallographic analysis would furnish key structural parameters. The purine ring system is expected to be largely planar, with the phenyl ring likely twisted out of this plane to minimize steric hindrance.

A crucial feature of the solid-state structure would be an extensive network of intermolecular hydrogen bonds. The two primary amino groups and the nitrogen atoms within the purine ring act as hydrogen bond donors and acceptors, respectively. These interactions are critical in stabilizing the crystal lattice, similar to patterns observed in other diaminopyrimidine salts where N-H···N and N-H···O hydrogen bonds dictate the supramolecular assembly. researchgate.netmdpi.com

A successful crystallographic study would yield the following key parameters:

ParameterDescription
Crystal System The symmetry system of the crystal (e.g., Monoclinic, Orthorhombic). researchgate.net
Space Group The specific symmetry group of the crystal structure. researchgate.net
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net
Bond Lengths & Angles Precise measurements of all covalent bonds and the angles between them.
Hydrogen Bonding Detailed geometry of intermolecular hydrogen bonds (donor-acceptor distances and angles). mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The experimental results are compared against theoretically calculated values derived from the proposed molecular formula, serving to validate the compound's empirical formula and assess its purity. ajol.info

The molecular formula for this compound is C₁₁H₁₀N₆. Based on this formula, the theoretical elemental composition can be calculated.

Calculations:

Molecular Formula: C₁₁H₁₀N₆

Molar Mass:

(11 × 12.011) + (10 × 1.008) + (6 × 14.007) = 132.121 + 10.080 + 84.042 = 226.243 g/mol

Theoretical Percentage Composition:

Carbon (C): (132.121 / 226.243) × 100% = 58.40%

Hydrogen (H): (10.080 / 226.243) × 100% = 4.46%

Nitrogen (N): (84.042 / 226.243) × 100% = 37.14%

The table below summarizes the expected results from an elemental analysis of a pure sample of this compound. Experimental values that closely match these theoretical percentages would provide strong evidence for the assigned formula. ajol.info

ElementTheoretical %Experimental %
Carbon58.40
Hydrogen4.46
Nitrogen37.14

Computational and Theoretical Investigations of 2,6 Diamino 8 Phenylpurine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry and electronic properties of molecules like 2,6-diamino-8-phenylpurine. acs.orgmdpi.com DFT calculations allow for the determination of various molecular properties, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule's most stable conformation. These calculations are fundamental for understanding the molecule's intrinsic properties and reactivity. researchgate.net

Similarly, DFT can be used to compute the vibrational frequencies of this compound. derpharmachemica.comniscpr.res.in These theoretical frequencies correspond to the infrared (IR) and Raman spectra of the molecule. The analysis of these vibrational modes provides insights into the molecule's structural characteristics and the nature of its chemical bonds. nih.gov Although experimental vibrational data for this compound is scarce, theoretical spectra can be generated to aid in its future experimental characterization. gaussian.comuni-rostock.de

Below is a hypothetical table illustrating the kind of data that can be obtained from DFT calculations for the vibrational frequencies of a molecule like this compound, based on typical values for related compounds.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch (Amino Groups)3400 - 3500
C-H Stretch (Phenyl Ring)3000 - 3100
C=N Stretch (Purine Ring)1600 - 1650
C=C Stretch (Purine & Phenyl)1450 - 1600
N-H Bend (Amino Groups)1550 - 1650
C-H Bend (Phenyl Ring)1000 - 1300
Note: This table is illustrative and based on general frequency ranges for similar functional groups.

Purine (B94841) derivatives, including this compound, can exist in several tautomeric forms due to proton migration between nitrogen atoms in the purine ring system. nih.govresearchgate.net DFT calculations are instrumental in determining the relative stabilities of these tautomers in different environments, such as the gas phase and in various solvents. alfred.edunih.govnih.govmdpi.com These studies often reveal that the tautomeric equilibrium can be significantly influenced by the surrounding medium. researchgate.net For 2,6-diaminopurine (B158960), theoretical studies have shown that the 9H and 7H tautomers are the most stable forms. chemrxiv.org The presence of a phenyl group at the 8-position is expected to influence the electron distribution and, consequently, the tautomeric preferences.

A study on 2,6-diamino-8-azapurine, a closely related analog, revealed through DFT computations that the N(9)-H tautomer is the most populated form, which is consistent with experimental observations. researchgate.netalfred.edu The relative Gibbs free energies of different tautomers can be calculated to predict their populations in a given environment.

Tautomer of a 2,6-Diaminopurine AnalogRelative Gibbs Free Energy (kcal/mol) in Gas PhaseRelative Gibbs Free Energy (kcal/mol) in Water
N9-H0.000.00
N7-H1.501.20
N3-H5.804.50
N1-H7.206.10
Note: This table is based on representative data for purine analogs and illustrates the type of information obtained from DFT calculations on tautomeric equilibria.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.org In the context of this compound, docking studies are crucial for identifying potential biological targets, such as protein kinases, and for predicting the binding affinity and interaction patterns. mdpi.comrsc.orgd-nb.info The 2,6-diaminopurine scaffold is a known "hinge-binding" motif for many protein kinase inhibitors. acs.org Docking simulations can reveal key interactions, such as hydrogen bonds between the amino groups of the purine and the backbone of the kinase hinge region. mdpi.com The phenyl group at the C8-position can be positioned to occupy a hydrophobic pocket in the active site, contributing to the binding affinity and selectivity. nih.gov

Studies on related 2,6-diaminopurine derivatives have successfully used molecular docking to design and select compounds with inhibitory activity against targets like cyclin-dependent kinases (CDKs). mdpi.com

Protein Target (Kinase)Predicted Binding Affinity (kcal/mol) for a 2,6-Diaminopurine AnalogKey Interacting Residues
CDK2-9.5Leu83, Glu81, Asp86
Aurora A Kinase-8.8Ala213, Leu263, Tyr212
p38 MAPK-9.1Met109, Gly110, Lys53
Note: This table presents hypothetical docking scores and interacting residues for a generic 2,6-diaminopurine analog with different protein kinases to illustrate the output of such studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Recognition

MD simulations on purine derivatives in complex with enzymes like cyclin-dependent kinase 2 (CDK2) have shown that the ligand can remain stably bound in the active site, with key hydrogen bonds being maintained throughout the simulation. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone are often monitored to assess the stability of the complex.

Quantum Chemical Approaches to Reaction Mechanisms and Selectivity

Quantum chemical methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. d-nb.infowur.nlfrontiersin.org For this compound, these methods can be used to study its synthesis, for example, through reactions like the Suzuki-Miyaura cross-coupling of a halogenated 2,6-diaminopurine with phenylboronic acid. researchgate.net Computational studies can map out the potential energy surface of the reaction, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction pathway and predicting the regioselectivity and stereoselectivity. rsc.org

Investigations into the formation of purine bases have utilized quantum chemical calculations to propose multi-step reaction mechanisms involving various reactive intermediates. nih.gov Similar approaches could be applied to understand the reactivity of the this compound scaffold in various chemical transformations.

Structure-Based Design Principles

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands with high affinity and selectivity. nih.govplos.org For this compound, which is a scaffold for kinase inhibitors, SBDD principles are highly relevant. nih.gov By analyzing the co-crystal structures of similar purine-based inhibitors with their target kinases, key structural features required for potent inhibition can be identified. acs.org

The 2,6-diaminopurine core typically forms conserved hydrogen bonds with the hinge region of the kinase. The substituent at the C8-position, in this case, the phenyl group, can be modified to exploit specific pockets within the ATP-binding site, thereby enhancing potency and achieving selectivity against other kinases. nih.govacs.org Computational tools like molecular docking and MD simulations are integral to the SBDD process, allowing for the virtual screening of new derivatives and the prediction of their binding modes and affinities before their chemical synthesis. mdpi.com

In Vitro Biological Activities and Molecular Mechanisms of 2,6 Diamino 8 Phenylpurine Analogues

Enzyme Inhibition Studies

Analogues of 2,6-diamino-8-phenylpurine, most notably Reversine, have been identified as potent inhibitors of several enzymes crucial for cell division and signaling. Their activity is primarily directed towards protein kinases, but also extends to other enzyme families.

Kinase Inhibition (e.g., Aurora Kinases, Mps1, PI3Kα, CDKs)

Research has extensively characterized the inhibitory profile of Reversine (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine) and related compounds against several critical mitotic kinases.

Aurora Kinases: Reversine is a known inhibitor of Aurora kinases A, B, and C. selleckchem.com These kinases are key regulators of mitosis, and their inhibition leads to defects in cell division. nih.gov The inhibitory concentration (IC50) of Reversine against Aurora A is approximately 876 nM, while for Aurora B, it is about 98.5 nM. nih.gov Other reports indicate a pan-Aurora kinase inhibitory activity with IC50 values in the range of 400-500 nM. selleckchem.comaxonmedchem.com Inhibition of Aurora kinases by Reversine leads to a failure in cytokinesis and the induction of polyploidy. nih.gov

Monopolar Spindle 1 (Mps1): Further studies have revealed that Reversine is a particularly potent inhibitor of Mps1, a crucial component of the spindle assembly checkpoint. nih.govwikipedia.org The IC50 value for Reversine against the full-length Mps1 kinase is as low as 2.8 nM, with other measurements around 6 nM. nih.govresearchgate.net This indicates a selectivity for Mps1 that is approximately 35-fold higher than for Aurora B.

Phosphoinositide 3-kinase alpha (PI3Kα): While not direct 2,6-diaminopurine (B158960) derivatives, structurally related 2,6,8-substituted Imidazo[1,2-a]pyridine compounds have been developed as potent PI3Kα inhibitors. The most promising of these, compound 35 , exhibited an IC50 of 150 nM in enzymatic assays. nih.gov

Cyclin-Dependent Kinases (CDKs): The purine (B94841) scaffold is a common feature in CDK inhibitors. Novel series of 2,6-diamino-3-acylpyridines have been synthesized and shown to have potent inhibitory activity against CDK1 and CDK2, leading to the inhibition of cancer cell proliferation. nih.gov

Table 1: Kinase Inhibition by this compound Analogues
CompoundTarget KinaseIC50 ValueReference
ReversineAurora A~876 nM nih.gov
ReversineAurora B~98.5 nM nih.gov
ReversineAurora A/B/C400-500 nM selleckchem.comaxonmedchem.com
ReversineMps1 (full-length)2.8 nM nih.gov
ReversineMps1 (kinase domain)6 nM nih.gov
Imidazo[1,2-a]pyridine Analogues (e.g., Compound 35)PI3Kα150 nM nih.gov

Other Relevant Enzyme Targets and Inhibition Potency (IC50 values)

Beyond the well-documented effects on mitotic kinases, analogues of this compound have been shown to inhibit other enzymes.

Reversine has been identified as a potent antagonist of the human A3 adenosine (B11128) receptor, exhibiting a Ki (inhibition constant) of 660 nM. selleckchem.comaxonmedchem.com

Furthermore, a library of 6,8,9-poly-substituted purine analogues was screened against a panel of 96 human kinases involved in apoptosis. This screening identified Death-Associated Protein Kinase 1 (DAPK-1) as a target. The most active compound in this series, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, displayed an IC50 value of 2.5 µM against recombinant DAPK1. nih.gov

Table 2: Inhibition of Other Enzyme Targets
CompoundTarget EnzymeInhibition ValueReference
ReversineA3 Adenosine ReceptorKi = 660 nM selleckchem.comaxonmedchem.com
6-benzyloxy-9-tert-butyl-8-phenyl-9H-purineDAPK-1IC50 = 2.5 µM nih.gov

Mechanisms of Enzyme Inhibition (e.g., Competitive, Non-competitive)

The primary mechanism by which these purine analogues inhibit kinases is through competitive binding at the ATP pocket. The crystal structure of the Reversine-Aurora B kinase complex has confirmed that Reversine functions as an ATP-competitive inhibitor. nih.gov This mode of action is common for many kinase inhibitors that are based on heterocyclic scaffolds which mimic the adenine (B156593) base of ATP. mdpi.com

Cellular Activity and Antiproliferative Effects (In Vitro Cell Lines)

The enzymatic inhibition exerted by this compound analogues translates into significant effects at the cellular level, including modulation of the cell cycle and induction of programmed cell death (apoptosis).

Cell Cycle Modulation and Arrest (e.g., G2/M Phase)

A hallmark of these compounds is their ability to interfere with cell cycle progression, specifically by inducing an arrest in the G2/M phase.

Reversine and its structurally simplified analogues have been shown to cause a pronounced G2/M arrest in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). researchgate.net This effect is consistent with the inhibition of key mitotic kinases like Aurora kinases and Mps1, which are essential for the proper execution of mitosis. nih.gov In cholangiocarcinoma (CCA) cell lines, Reversine also induced G2/M arrest, which was associated with changes in the expression of cyclin B1 and p21. nih.gov Interestingly, while Reversine caused G2/M arrest in all tested cell lines, some of its simpler analogues were only effective in cells where the tumor suppressor p53 was defective. researchgate.net

Induction of Apoptosis in Specific Cell Lines

In addition to halting cell cycle progression, these purine derivatives can trigger apoptosis in cancer cells.

Studies on 6,8,9-poly-substituted purine analogues demonstrated their ability to induce cell death by apoptosis in Jurkat (acute T cell leukemia) and K562 (chronic myelogenous leukemia) cell lines. nih.gov The apoptotic mechanism was confirmed through Annexin-V staining and the detection of cleaved initiator caspases. nih.gov In cholangiocarcinoma cells, Reversine-induced apoptosis was linked to the downregulation of anti-apoptotic proteins Bcl-XL and Mcl-1, and the subsequent activation of cleaved caspase 3. nih.gov Similarly, imidazopyridine derivatives designed as PI3Kα inhibitors were shown to induce apoptosis in T47D breast cancer cells. nih.gov

Table 3: In Vitro Cellular Activities of this compound Analogues
Compound TypeCell Line(s)Observed EffectReference
Reversine and analoguesMCF-7 (Breast), HCT116 (Colorectal)G2/M Phase Arrest researchgate.net
ReversineCholangiocarcinoma cells (KKU-100, KKU-213A, KKU-213B)G2/M Phase Arrest, Apoptosis nih.gov
6,8,9-poly-substituted purinesJurkat (Leukemia), K562 (Leukemia)Induction of Apoptosis nih.gov
Imidazo[1,2-a]pyridine AnaloguesT47D (Breast)Induction of Apoptosis nih.gov

Influence on Tumor Cell Adhesion and Migration

While the broader class of purine analogues has been investigated for various anticancer properties, specific studies detailing the direct influence of this compound and its close derivatives on the processes of tumor cell adhesion and migration are not extensively documented in the available scientific literature. Research in this specific area is required to elucidate the potential antimetastatic properties of this particular chemical scaffold.

Activity against Microorganisms (e.g., Mycobacterium tuberculosis, Lactobacillus casei)

The purine scaffold is a known source of potent inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov Analogues featuring a diamine structure have also shown promise as antimycobacterial agents. A large-scale screening of a diverse 5,000-compound library, which included various diamines, identified 143 hits with a minimum inhibitory concentration (MIC) of ≤12.5 µM against Mtb. nih.gov This highlights the potential of the diamino structural motif, present in this compound, for antitubercular activity.

Further studies on related 6,9-disubstituted purines have established them as powerful inhibitors of Mtb in vitro. nih.gov The exploration of non-purine bioisosteres, such as imidazopyridines and pyrrolopyridines, has indicated that the purine N-1 position is important for activity against the unknown mycobacterial target. nih.gov While direct MIC values for this compound against Mtb are not specified in the reviewed literature, the activity of related scaffolds suggests its potential as a candidate for antimycobacterial drug discovery. nih.govnih.gov

Compound Class/ScaffoldOrganismActivity MetricResultReference
Diamine ScaffoldsMycobacterium tuberculosisMIC≤12.5 µM (for 143 hits) nih.gov
Symmetrically Substituted HomopiperazinesMycobacterium tuberculosisMIC1.56–6.25 µM nih.gov
6,9-Disubstituted PurinesMycobacterium tuberculosisInhibitionPotent in vitro inhibitors nih.gov

No specific studies on the activity of this compound or its analogues against Lactobacillus casei were identified in the reviewed literature.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substituents at the 2-, 6-, and 8-Positions on Biological Potency

The biological activity of purine derivatives is highly sensitive to the nature and position of substituents on the purine core. Studies on related 2,6-diamino-substituted purines, such as the Aurora kinase inhibitor Reversine, demonstrate that structural modifications at the C2 and C6 amino groups significantly impact their antitumor activity and cell cycle interference. researchgate.net

The diamino substitution pattern at C2 and C6 is a key feature. In many biologically active purines, these positions are crucial for forming hydrogen bonds with target proteins, and modifications can drastically alter binding affinity and specificity. researchgate.net

Role of N-9 Substituents in Activity

The N-9 position of the purine ring is another critical site for modification that influences biological activity. For many purine-based inhibitors, including those targeting CDKs, the N-9 position is often substituted with groups that can occupy specific pockets within the target enzyme's active site. nih.gov In a study of 2,6,8,9-tetrasubstituted purines, modifications at the N-9 position were integral to their design as CDK1 inhibitors. nih.gov

In a different chemical series, N9-substituted 2,4-diaminoquinazolines, replacement of an N9-methyl group with an N9-ethyl group resulted in an 8- to 9-fold increase in potency against dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. nih.gov This study concluded that the N9-ethyl substitution was optimal for inhibitory activity in that specific scaffold, while larger groups did not afford further increases in potency. nih.gov This underscores the principle that the size and nature of the N-9 substituent must be carefully optimized for a given target. Furthermore, theoretical calculations on a related N6, N2-disubstituted 2,6-diaminopurine showed that the HN(9) tautomer is more stable than the HN(7) form, suggesting a thermodynamic preference that may influence molecular recognition and binding at the N-9 position. researchgate.net

Correlation between Molecular Structure and Biological Profile

The collective SAR data reveals a strong correlation between the specific substitution pattern on the this compound scaffold and the resulting biological profile.

Kinase Inhibition vs. Antiproliferative Activity: Modifications at the C8 position can decouple specific enzyme inhibition from general antiproliferative effects. For instance, C8-substituted purines showed reduced CDK inhibitory activity but retained potent anticancer effects, indicating a shift in their mechanism of action or target profile. nih.gov

Target Specificity: The substituents at the C2, C6, and N9 positions work in concert to determine target specificity. The amino groups at C2 and C6 are primary interaction points, while the 8-phenyl group and N9-substituent often serve to orient the molecule and occupy hydrophobic pockets in the target protein, as seen in various kinase inhibitors. researchgate.netnih.govnih.gov

Potency Optimization: Small changes, such as modifying alkyl substituents at the N-9 position (e.g., methyl vs. ethyl), can lead to significant changes in potency, highlighting the sensitivity of the target's binding pocket to the steric and electronic properties of the substituent. nih.gov

Ultimately, the biological profile of a this compound derivative is a composite of the interactions governed by each of its substituent groups.

Molecular Interaction Analysis (In Vitro Biophysical Techniques)

To quantitatively examine the direct interaction between a small molecule like this compound and its biological target (e.g., a protein kinase or enzyme), various in vitro biophysical techniques are employed. Surface Plasmon Resonance (SPR) is a powerful and widely used label-free method for studying binding kinetics. nih.gov It measures the association and dissociation rates of a ligand (the purine derivative) binding to a target molecule that is immobilized on a sensor chip, providing detailed information on binding affinity (K_D). nih.gov Other techniques such as Isothermal Titration Calorimetry (ITC) can be used to measure the thermodynamic parameters of binding, while X-ray crystallography can provide a high-resolution, three-dimensional structure of the compound bound to its target, revealing the precise molecular interactions.

However, specific studies employing these biophysical techniques to analyze the molecular interactions of this compound with its potential biological targets have not been identified in the reviewed scientific literature. Such analyses would be a crucial next step in elucidating its precise mechanism of action.

Analytical Methodologies for Quantitative and Qualitative Assessment of 2,6 Diamino 8 Phenylpurine

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is an essential tool for separating 2,6-Diamino-8-phenylpurine from impurities, degradation products, or other components within a sample matrix. The choice of technique depends on the analyte's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of purine (B94841) derivatives due to its versatility and applicability to polar, non-volatile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with pH modifiers like trifluoroacetic acid or formic acid to ensure consistent ionization and sharp peak shapes.

The purity of synthesized 2,6-diamino-substituted purine derivatives has been evaluated using silica (B1680970) gel HPLC, confirming the utility of this technique for purity profiling. researchgate.net

Photodiode Array (PDA) Detector: A PDA detector is highly valuable as it provides spectral information across a range of wavelengths for any point in the chromatogram. This capability is crucial for assessing peak purity by comparing spectra across the peak to detect co-eluting impurities. It also helps in identifying the compound based on its characteristic UV-Vis absorbance spectrum.

Electrochemical (EC) Detector: An EC detector offers high sensitivity for electrochemically active compounds. Purine bases can be oxidized at a sufficient potential, making EC detection a viable option for quantifying trace levels of this compound, which may not be achievable with less sensitive detectors.

A hypothetical RP-HPLC method for this compound is outlined below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
PDA Wavelength 210-400 nm (Monitoring at max absorbance)

This table represents a typical starting point for method development and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the highly specific detection of MS. However, its direct application to this compound is challenging. Purines are polar and have low volatility, making them unsuitable for direct injection into a GC system where analytes must be thermally stable and volatile. researchgate.netnih.gov

To overcome this, a derivatization step is typically required to convert the polar N-H groups into nonpolar, volatile derivatives. researchgate.netnih.gov Silylation reagents (e.g., BSTFA) or acylation reagents can be used for this purpose. The resulting derivative can then be analyzed by GC-MS. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, allowing for definitive identification.

A general GC-MS protocol involves:

Derivatization: Reaction of the sample with a suitable agent to increase volatility.

Injection: Introduction of the derivatized sample into the GC inlet at a high temperature (e.g., 280 °C).

Separation: The sample travels through a capillary column (e.g., a 5% phenyl polymethylsiloxane column) where separation occurs based on boiling point and interaction with the stationary phase. mdpi.com

Detection: The separated components enter the mass spectrometer, are ionized (typically by electron ionization), and fragmented, providing a unique mass spectrum for identification. mdpi.com

Validation of Analytical Procedures

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical requirement for quality control and regulatory compliance.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Demonstrating Specificity: This is often achieved by spiking the sample with known impurities and demonstrating that the analyte peak is well-resolved from them.

Peak Purity Assessment: In HPLC, a PDA detector is instrumental for assessing peak purity. The software can compare UV-Vis spectra across the width of the chromatographic peak. A high similarity index suggests the peak is spectrally pure and not composed of co-eluting compounds.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of standards of known concentrations and plotting the detector response against concentration. The relationship is typically evaluated by the coefficient of determination (R²).

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of linearity, accuracy, and precision.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, where a known amount of pure analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered by the method is calculated.

Illustrative Validation Data: Linearity and Accuracy

Parameter Result Acceptance Criteria
Linearity Range 1 - 100 µg/mL -
Coefficient of Determination (R²) 0.9995 R² ≥ 0.999
Regression Equation y = 45872x + 1250 -
Accuracy (Spike Recovery)
Low Concentration (5 µg/mL) 99.5% 98.0 - 102.0%
Mid Concentration (50 µg/mL) 100.8% 98.0 - 102.0%
High Concentration (90 µg/mL) 99.1% 98.0 - 102.0%

Note: This table contains example data for illustrative purposes only.

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Repeatability: This assesses precision over a short interval of time with the same analyst and equipment. It is typically determined by performing at least six replicate measurements at 100% of the test concentration.

Intermediate Precision: This evaluates the method's robustness within the same laboratory, considering variations such as different days, different analysts, or different equipment.

Reproducibility: This assesses precision between different laboratories and is often considered in collaborative studies to standardize a method.

The precision is usually expressed as the relative standard deviation (RSD) of the measurements.

Illustrative Validation Data: Precision

Parameter RSD (%) Acceptance Criteria
Repeatability (n=6) 0.85% RSD ≤ 2.0%
Intermediate Precision
Day 1 vs. Day 2 1.25% RSD ≤ 2.0%
Analyst 1 vs. Analyst 2 1.40% RSD ≤ 2.0%

Note: This table contains example data for illustrative purposes only.

Detection Limit (LoD) and Quantitation Limit (LoQ)

In the quantitative analysis of this compound, establishing the limit of detection (LoD) and limit of quantitation (LoQ) is a critical aspect of method validation. The LoD represents the lowest concentration of the analyte that can be reliably distinguished from background noise, although not necessarily quantified with acceptable precision and accuracy. The LoQ is the lowest concentration at which the analyte can be quantitatively determined with a defined level of precision and accuracy.

These limits are fundamental in determining the applicability of an analytical method for a specific purpose, such as impurity profiling or trace analysis. While specific LoD and LoQ values for this compound are not extensively reported in publicly available literature, they would be determined experimentally during the validation of a specific analytical method, such as High-Performance Liquid Chromatography (HPLC). For analogous compounds, such as the simultaneous detection of lamivudine, tenofovir (B777) disoproxil fumarate, and dolutegravir (B560016) sodium by RP-HPLC, the LoD was quantified to be 56.31 μg/mL, 40.27 μg/mL, and 7.00 μg/mL, and the LoQ was quantified as 187.69 μg/mL, 134.22 μg/mL, and 22.5 μg/mL, respectively. nih.gov

The determination of LoD and LoQ is typically performed by analyzing a series of diluted solutions of this compound and assessing the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

Robustness Testing

Robustness testing is a crucial component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com This provides an indication of the method's reliability during normal usage. chromatographyonline.com For an analytical procedure involving this compound, robustness testing would be performed during method development to ensure its suitability for transfer between different laboratories or instruments. researchgate.net

Key parameters that would be intentionally varied during the robustness testing of an HPLC method for this compound could include:

The pH of the mobile phase.

The composition of the mobile phase (e.g., percentage of organic solvent). pharmtech.com

The flow rate of the mobile phase. pharmtech.com

The column temperature. pharmtech.com

The make or batch of the HPLC column.

The detection wavelength.

The effect of these variations on the analytical results, such as peak area, retention time, and resolution, would be monitored. A method is considered robust if the results remain within acceptable limits despite these small changes, ensuring the method's dependability in routine analysis. chromatographyonline.comnih.gov

Sample Preparation and Hydrolysis Methods for Derivative Analysis

The analysis of this compound in various matrices, particularly in biological samples or as part of a larger molecular structure, often necessitates a sample preparation step to isolate the analyte and remove interfering substances. Furthermore, if this compound is present as a derivative, such as a nucleoside, a hydrolysis step is required to cleave the glycosidic bond and release the free purine base for analysis.

Commonly employed techniques for the hydrolysis of purine derivatives involve acid hydrolysis. For instance, processes for preparing 2-halo-6-aminopurine derivatives may involve hydrolysis. google.com The synthesis of 2,6-diaminopurine (B158960) nucleosides can also involve hydrolysis of amino groups catalyzed by deaminases. researchgate.net

The selection of the hydrolysis conditions, including the type of acid, its concentration, temperature, and reaction time, is critical to ensure complete cleavage of the derivative without causing degradation of the target this compound molecule. Following hydrolysis, a purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to clean up the sample before chromatographic analysis. The development of a specific sample preparation and hydrolysis protocol would be tailored to the nature of the sample matrix and the specific derivative of this compound being analyzed.

Emerging Research Avenues and Future Directions in 2,6 Diamino 8 Phenylpurine Research

Exploration of Novel Synthetic Pathways for Enhanced Accessibility

The accessibility of 2,6-Diamino-8-phenylpurine and its analogs is crucial for extensive biological evaluation. Traditional methods for the synthesis of 8-arylpurines can be lengthy and may have limitations in terms of yield and functional group tolerance. Future research is focused on developing more efficient and versatile synthetic strategies.

One promising approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the direct introduction of the phenyl group at the 8-position of a pre-functionalized purine (B94841) core. Key to this strategy is the synthesis of a suitable 8-halogenated purine precursor, such as 2,6-diamino-8-bromopurine. The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and purity.

Below is a table summarizing potential novel synthetic approaches:

Synthetic ApproachDescriptionPotential Advantages
Palladium-Catalyzed Cross-CouplingReaction of an 8-halogenated purine with phenylboronic acid.High efficiency, good functional group tolerance, and versatility.
C-H ArylationDirect coupling of a C-H bond at the 8-position with an arylating agent.Atom economy, reduced pre-functionalization steps.
One-Pot Tandem ReactionsMulti-step synthesis performed in a single reaction vessel.Increased efficiency, reduced waste, and time savings.
Flow ChemistryContinuous synthesis in a microreactor system.Precise control over reaction parameters, improved safety, and scalability.

Advanced Computational Modeling for Rational Design of Potent Analogues

Computational modeling plays an increasingly vital role in modern drug discovery by enabling the rational design of new molecules with improved potency and selectivity. For this compound, these techniques can be used to predict how modifications to its structure will affect its binding to biological targets.

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a receptor. By creating a homology model of a target protein, researchers can dock this compound and its virtual analogues into the active site. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For example, a study on the related 9-methyl-N-phenylpurine-2,8-diamine class of compounds used in silico docking to assess binding at the ATP-binding site of kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of this compound analogues with known activities, QSAR models can predict the activity of new, untested compounds.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This can reveal important information about the stability of the binding and conformational changes that may occur upon ligand binding.

These computational approaches are summarized in the table below:

Computational MethodApplication in this compound Research
Molecular DockingPredicting binding modes and affinities to target proteins.
QSARCorrelating chemical structure with biological activity to guide lead optimization.
Molecular DynamicsSimulating the dynamic behavior of the ligand-receptor complex.

Identification of New Biological Targets and Mechanisms of Action

The future of this compound research heavily relies on the identification of its specific biological targets and the elucidation of its mechanisms of action. The diaminopurine scaffold is known to interact with a variety of protein families, particularly kinases, by mimicking the natural purine structures of ATP and GTP.

One potential avenue of investigation is the screening of this compound against a broad panel of human kinases. The presence of the 2,6-diamino groups suggests the potential for forming multiple hydrogen bonds within the ATP-binding pocket of kinases, a feature often exploited in the design of kinase inhibitors. For instance, a study on a panel of kinase inhibitors included compounds from the 9-methyl-N-phenylpurine-2,8-diamine class, highlighting the interest in such scaffolds for kinase-targeted therapies. nih.gov

Beyond kinases, other potential targets could include phosphodiesterases, polymerases, and other purine-binding proteins. The mechanism of action of a related compound, (-)-beta-D-2,6-diaminopurine dioxolane (DAPD), was found to involve its conversion to the corresponding guanine (B1146940) analogue, which then acts as a reverse transcriptase inhibitor. nih.gov This suggests that this compound could also act as a prodrug or be metabolized to an active form.

Future research will likely involve a combination of target-based and phenotypic screening approaches to uncover the full spectrum of its biological activities.

Development of Advanced Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of this compound and its metabolites is essential for understanding its pharmacokinetic and pharmacodynamic properties. Advanced analytical techniques are crucial for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) , particularly LC-MS/MS, is the gold standard for the quantitative analysis of small molecules in complex biological matrices such as plasma, urine, and tissue homogenates. The development of sensitive and specific LC-MS/MS methods will be necessary to study the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the parent compound, its synthetic intermediates, and any potential metabolites. Two-dimensional NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

X-ray crystallography can be used to determine the three-dimensional structure of this compound in its solid state or when co-crystallized with a target protein. This provides invaluable information for understanding its chemical properties and its interactions with biological macromolecules.

The following table outlines key analytical techniques and their applications:

Analytical TechniqueApplication
LC-MS/MSQuantification in biological fluids for pharmacokinetic studies.
High-Resolution MSAccurate mass measurements for metabolite identification.
NMR SpectroscopyStructural elucidation of the parent compound and its derivatives.
X-ray CrystallographyDetermination of the three-dimensional structure.

Integration with Systems Biology and Multi-Omics Approaches

A systems biology approach, integrating data from various "omics" platforms, offers a holistic view of the cellular response to this compound. This can help to identify novel targets, understand complex mechanisms of action, and discover biomarkers of response.

Transcriptomics , using technologies like RNA sequencing (RNA-seq), can reveal changes in gene expression patterns in cells treated with the compound. This can provide clues about the cellular pathways that are modulated.

Proteomics can identify changes in protein expression and post-translational modifications, offering a more direct link to cellular function. Techniques such as mass spectrometry-based proteomics can be used to identify proteins that are up- or down-regulated upon treatment.

Metabolomics focuses on the global analysis of small-molecule metabolites in a biological system. This can reveal how this compound affects cellular metabolism and can help to identify its metabolic fate. Recent multi-omics studies have highlighted the importance of purine metabolism in various biological contexts. nih.govnih.gov

By integrating these multi-omics datasets, researchers can construct comprehensive models of the drug's effects on cellular networks. This integrated approach will be instrumental in advancing our understanding of this compound and accelerating its potential translation into therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are currently established for 2,6-Diamino-8-phenylpurine, and what critical parameters govern yield optimization?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under controlled pH and temperature. For example, purine derivatives like this compound are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling for aryl group introduction . Key parameters include catalyst selection (e.g., palladium-based catalysts), solvent polarity (e.g., DMF or DMSO), and reaction time (24–72 hours). Post-synthesis purification via column chromatography or recrystallization is essential to isolate high-purity products.

Q. How is structural characterization of this compound validated in experimental settings?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm amine and phenyl group positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve bond angles and stereochemistry, as demonstrated for structurally similar purines like 8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl) derivatives .

Q. What biological activities have been preliminarily reported for this compound?

  • Methodological Answer : Early studies indicate mutagenic potential in E. coli and tumor-initiating activity in murine models ("S" strain mice) . Researchers should replicate these assays using standardized protocols:

  • Ames test for mutagenicity (e.g., Salmonella typhimurium TA100 strain).
  • In vivo tumorigenicity assays with controlled dosing (e.g., 50–200 mg/kg body weight) and histopathological analysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across different cell lines?

  • Methodological Answer :

  • Dose-response profiling : Test a wider concentration range (nM to mM) to identify non-linear effects.
  • Cell-line specificity : Compare metabolic activity (e.g., ATP assays) in primary vs. immortalized cells.
  • Mechanistic studies : Use RNA sequencing to identify pathways differentially affected in resistant vs. sensitive lines, as seen in studies of 8-arylpurine derivatives .

Q. What experimental designs are optimal for elucidating the tumor-initiating mechanism of this compound?

  • Methodological Answer :

  • Genotoxicity assays : Comet assay or γH2AX staining to detect DNA damage.
  • Epigenetic profiling : ChIP-seq for histone modification changes (e.g., H3K27ac) in exposed cells.
  • In vivo validation : Use transgenic mouse models (e.g., p53⁺/⁻) to assess tumor latency and spectrum, as described in murine studies of analogous compounds .

Q. How can researchers address the chemical instability of this compound in aqueous solutions?

  • Methodological Answer :

  • pH optimization : Conduct stability studies across pH 3–9 to identify degradation thresholds.
  • Excipient screening : Test stabilizers like cyclodextrins or polyethylene glycol (PEG) to enhance solubility and shelf-life.
  • Accelerated stability testing : Use HPLC to monitor degradation products under elevated temperature/humidity, following protocols for acid-sensitive purines .

Critical Research Gaps

  • Mechanistic ambiguity : No studies have linked this compound’s mutagenicity to specific DNA adducts or repair pathway inhibition.
  • Pharmacokinetics : Absence of data on bioavailability, metabolism, or tissue distribution in mammalian systems.

Recommendations for Future Studies

  • Use isotope labeling (e.g., ¹⁴C) to track metabolic fate in vivo.
  • Apply cryo-EM or molecular docking to study interactions with DNA repair enzymes like TOPOII or PARP1.

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